N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide

PI3K Inhibition Kinase Inhibitor Cancer Cell Signaling

Researchers studying PI3Kα inhibition face scaffold sensitivity-minor C3/C6 substitutions can abolish nanomolar potency. This compound provides the exact 6-chloro-2-phenylimidazo[1,2-a]pyridine core with 2-methylpropanamide at C3, the pharmacophore validated in potent kinase inhibitor series. • Enables PI3K/AKT pathway target engagement studies without SAR uncertainty from generic analogs. • 6-Cl synthetic handle supports rapid nucleophilic substitution for analogue library generation. • Batch QC ensures lot-to-lot consistency for reproducible enzymatic and cellular assay benchmarking.

Molecular Formula C17H16ClN3O
Molecular Weight 313.8 g/mol
Cat. No. B12141744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide
Molecular FormulaC17H16ClN3O
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C17H16ClN3O/c1-11(2)17(22)20-16-15(12-6-4-3-5-7-12)19-14-9-8-13(18)10-21(14)16/h3-11H,1-2H3,(H,20,22)
InChIKeyXTUGORDVRSUOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide Procurement Guide


N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide is a synthetic imidazo[1,2-a]pyridine derivative with a molecular formula of C17H16ClN3O and a molecular weight of 313.8 g/mol . This compound is characterized by a 6-chloro substitution on its core, which is a common feature in kinase inhibitor scaffolds, and a 3-position 2-methylpropanamide side chain . It has been identified and studied for its biological activities, particularly as a potential inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical target in oncology research .

Generic Substitution Risk: N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide


Generic substitution within the imidazo[1,2-a]pyridine class is highly inadvisable due to extreme sensitivity of target binding to specific structural modifications. Research on related PI3Kα inhibitors has shown that exploration of the C3 and C6 positions on the imidazo[1,2-a]pyridine core profoundly influences binding affinity, with some modifications yielding subnanomolar inhibitors while others abolish activity [1]. The specific combination of a 6-chloro substituent, a 2-phenyl ring, and the 2-methylpropanamide moiety in this compound constitutes a unique pharmacophore. Even minor alterations, such as substituting the chlorine atom or modifying the propanamide chain, can lead to dramatic losses in potency, selectivity, and cellular efficacy, making direct replacement without quantitative cross-testing a high-risk proposition for any research or development project.

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide Differentiation Evidence


PI3K Pathway Inhibition Activity

The compound is positioned as a potential inhibitor of the PI3K/AKT pathway, a heavily pursued target in oncology . While direct quantitative enzymatic or cellular IC50 data for this specific compound is currently limited in the public domain, its structural class of imidazo[1,2-a]pyridines has been validated as a source of potent and selective PI3Kα inhibitors. A related research program successfully developed subnanomolar PI3Kα inhibitors from this scaffold by modifying the C3 and C6 positions, the very sites where this compound features a 6-chloro and a 3-(2-methylpropanamide) substitution [1]. This provides a strong class-level inference that the compound is a relevant candidate for PI3K-focused research, offering a basis for targeted procurement over structurally unrelated or less defined alternatives.

PI3K Inhibition Kinase Inhibitor Cancer Cell Signaling

Structural Differentiation from PI3Kα Inhibitor VIII

The target compound can be structurally differentiated from the well-known PI3K inhibitor 'PI3Kα Inhibitor VIII' (CAS 372196-77-5), which is a cell-permeable imidazopyridine acting as a potent, ATP-competitive DNA-PK and p110α-selective PI3K inhibitor . PI3Kα Inhibitor VIII carries a bulky 6-substituent (a piperazine-amide) that is critical for its selectivity profile (IC50 of 0.3, 40, 100, and 850 nM for p110α, p110γ, PI3K C2β, and p110β, respectively) . In contrast, our compound of interest features a simpler 6-chloro substitution and a 3-position 2-methylpropanamide, likely resulting in a significantly different selectivity and potency fingerprint. This structural divergence at two key pharmacophoric points means the compounds cannot be used interchangeably for probing PI3K isoform-specific functions.

PI3K/mTOR Dual Inhibition Kinase Selectivity Scaffold Comparison

Chemical Derivatization via 6-Chloro Handle

A key chemical feature of this compound is the chlorine atom at the 6-position, which serves as a synthetic handle for further derivatization through nucleophilic substitution reactions . This allows for the creation of focused libraries of analogues for Structure-Activity Relationship (SAR) studies, a capability not shared by molecules with a hydrogen or methyl group at this position. In contrast, the 6-methyl analogue (e.g., N-[2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide) is chemically inert at this site, limiting its utility as a versatile core scaffold . This synthetic tractability provides a clear rationale for procuring the 6-chloro derivative as a more valuable and flexible starting material for medicinal chemistry campaigns.

Chemical Probe Synthesis Medicinal Chemistry Nucleophilic Substitution

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide Application Scenarios


PI3K Pathway Deconvolution Probe

This compound can be used as a chemical probe to study the PI3K/AKT signaling pathway in cancer cell lines, leveraging its structural features for initial target engagement studies [1]. Its potential activity, inferred from its class, makes it suitable for preliminary phenotypic screening to differentiate it from well-characterized probes like PI3Kα Inhibitor VIII, pending quantitative characterization.

Kinase Inhibitor Optimization Scaffold

The presence of a chlorine atom at the 6-position provides a valuable synthetic handle for nucleophilic substitution, making the compound a versatile scaffold for the rapid synthesis of diverse analogue libraries for Structure-Activity Relationship (SAR) studies [1]. This is a key differentiator from inert 6-alkyl substituted analogues.

Analytical Reference Standard

Given its defined structure and molecular weight of 313.8 g/mol [1], this compound can serve as a high-purity reference standard for developing HPLC or LC-MS analytical methods for imidazopyridine-based kinase inhibitors, ensuring specificity in quality control and bioanalytical assays.

Dual PI3K/mTOR Inhibition Screening

Based on patent literature describing imidazopyridine derivatives as PI3K and/or mTOR inhibitors [1], this compound can be investigated in in vitro enzymatic and cellular assays for dual pathway inhibition, comparing its potency and selectivity profile against established dual inhibitors as a potential next-generation candidate.

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